3-Amino-N-cyclopentyl-benzenesulfonamide

描述

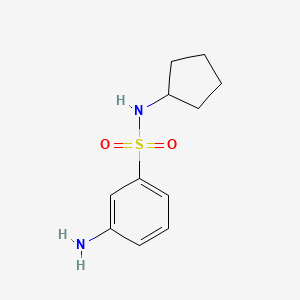

3-Amino-N-cyclopentyl-benzenesulfonamide is a chemical compound with the molecular formula C11H16N2O2S and a molecular weight of 240.33 g/mol It is characterized by the presence of an amino group, a cyclopentyl group, and a benzenesulfonamide moiety

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-cyclopentyl-benzenesulfonamide typically involves the reaction of 3-nitrobenzenesulfonamide with cyclopentylamine under suitable conditionsThe reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent product quality .

化学反应分析

Types of Reactions: 3-Amino-N-cyclopentyl-benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the sulfonamide group may produce corresponding amines .

科学研究应用

Chemical Synthesis and Reactions

Synthetic Routes : The synthesis of 3-Amino-N-cyclopentyl-benzenesulfonamide typically involves the reaction of 3-nitrobenzenesulfonamide with cyclopentylamine. Commonly used methods include hydrogenation in the presence of palladium catalysts, which facilitate the reduction of the nitro group to an amino group.

Types of Reactions : The compound can participate in various chemical reactions:

- Oxidation : The amino group can be oxidized to yield nitroso or nitro derivatives.

- Reduction : The sulfonamide group can be reduced to form corresponding amines.

- Substitution : Electrophilic substitution reactions on the aromatic ring can occur, leading to halogenation or nitration.

Biological Activities

This compound has been studied for its potential biological activities, particularly its antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

A study evaluated the compound's efficacy against standard bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 250 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating moderate antimicrobial activity comparable to traditional sulfa drugs.

Anti-inflammatory Activity

In vitro studies have shown that this compound significantly reduces TNFα levels in lipopolysaccharide (LPS)-stimulated macrophages by approximately 65% at a dosage of 10 mg/kg. This suggests its potential utility in managing chronic inflammatory conditions.

Therapeutic Potential

Research is ongoing to explore the compound's potential as a therapeutic agent for various diseases. Its mechanism of action may involve inhibition of specific enzymes or receptors, attributed to the functional groups present in its structure. Notably, sulfonamides are known for their diverse pharmacological properties, including antibacterial effects and carbonic anhydrase inhibition .

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against various bacterial strains, yielding promising results that support its use as an antimicrobial agent. The compound demonstrated effective inhibition comparable to established sulfa drugs.

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of this compound. It was found to significantly inhibit TNFα production in LPS-stimulated macrophages, indicating potential applications in treating inflammatory diseases.

作用机制

The mechanism of action of 3-Amino-N-cyclopentyl-benzenesulfonamide involves its interaction with specific molecular targets and pathways. The amino group and sulfonamide moiety are key functional groups that contribute to its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

相似化合物的比较

- 3-Amino-N-cyclohexyl-benzenesulfonamide

- 3-Amino-N-cyclopropyl-benzenesulfonamide

- 3-Amino-N-cyclobutyl-benzenesulfonamide

Comparison: 3-Amino-N-cyclopentyl-benzenesulfonamide is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties compared to its analogs with cyclohexyl, cyclopropyl, or cyclobutyl groups.

生物活性

3-Amino-N-cyclopentyl-benzenesulfonamide (CAS No. 436095-38-4) is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, carbonic anhydrase inhibition, and anti-inflammatory effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a cyclopentyl moiety and an amino group. This structure is significant in determining its biological activity, particularly its interaction with enzymes and receptors.

The primary biological activities of this compound can be categorized as follows:

- Carbonic Anhydrase Inhibition : The compound acts as an inhibitor of human carbonic anhydrase II (hCA II), a metalloenzyme critical for various physiological processes. The sulfonamide group facilitates binding to the zinc ion in the enzyme's active site, inhibiting its catalytic function .

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial strains. Its activity is comparable to other known sulfonamides, with minimum inhibitory concentrations (MIC) suggesting moderate efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : The compound's ability to inhibit pro-inflammatory cytokines has been observed in vitro, suggesting potential applications in treating inflammatory diseases. The inhibition of TNFα production in LPS-stimulated models indicates a promising anti-inflammatory profile .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Carbonic Anhydrase Inhibition | Zinc ion binding via sulfonamide group | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Inhibition of TNFα production |

Case Study: Antimicrobial Efficacy

In a study evaluating various sulfonamides, this compound was tested against standard bacterial strains. The results indicated an MIC of 250 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating moderate antimicrobial activity comparable to traditional sulfa drugs .

Case Study: Anti-inflammatory Activity

A separate investigation into the anti-inflammatory properties revealed that this compound significantly reduced TNFα levels in LPS-stimulated macrophages by approximately 65% at a dosage of 10 mg/kg. This suggests its potential utility in managing chronic inflammatory conditions .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-N-cyclopentyl-benzenesulfonamide, and how can purity be optimized?

- Methodology : A common approach involves diazonium salt coupling followed by sulfonylation. For example, sulfonamide derivatives can be synthesized by reacting 3-aminobenzenesulfonyl chloride with cyclopentylamine under basic conditions (e.g., NaHCO₃ in THF). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensures high purity . Monitoring reaction progress with TLC (Rf ~0.4 in 3:7 EtOAc/hexane) and characterizing intermediates via FT-IR (S=O stretching at ~1150 cm⁻¹) are critical for yield optimization.

Q. What analytical techniques are essential for structural characterization of this compound?

- Methodology :

- X-ray crystallography : Use SHELXL ( ) for refinement. Grow single crystals via slow evaporation (e.g., in DCM/hexane). Collect data with a diffractometer (e.g., Oxford Xcalibur Ruby Gemini, as in ) and refine using WinGX ( ). Key metrics: R-factor <5%, bond length/angle deviations within 0.01 Å/1°.

- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆, δ 7.8 ppm for sulfonamide protons), FT-IR (N-H stretch at ~3300 cm⁻¹), and HRMS (m/z calculated for C₁₁H₁₅N₂O₂S: 253.0875) .

Advanced Research Questions

Q. How can researchers design experiments to study coordination chemistry with transition metals?

- Methodology :

- Synthesis of metal complexes : React the sulfonamide with metal salts (e.g., CuCl₂, Ni(NO₃)₂) in ethanol/water (1:1) at 60°C. Monitor stoichiometry via Job’s method (UV-Vis titration at λmax ~450 nm for d-d transitions).

- Characterization : Use magnetic susceptibility measurements (Evans method) and EPR for paramagnetic complexes. Compare IR shifts (e.g., S=O stretching at 1150 → 1120 cm⁻¹ upon coordination) to confirm ligand binding .

Q. How to resolve contradictions between crystallographic data and spectroscopic results?

- Methodology :

- Polymorphism checks : Perform PXRD on bulk samples to compare with single-crystal data. Use DSC/TGA to detect polymorphic transitions (e.g., melting point shifts >5°C indicate different forms).

- Complementary techniques : Validate hydrogen bonding (N-H⋯O) via solid-state NMR or Raman spectroscopy if crystallographic data suggests unconventional bonding .

Q. What computational approaches are suitable for analyzing electronic properties and reactivity?

- Methodology :

- Wavefunction analysis : Use Multiwfn ( ) to calculate electrostatic potential maps (ESP) and local ionization potentials. Optimize geometry at B3LYP/6-31G(d) level in Gaussian.

- Reactivity prediction : Identify nucleophilic/electrophilic sites via Fukui functions (f⁺/f⁻). Correlate ESP minima (e.g., -40 kcal/mol near sulfonamide O) with hydrogen-bonding propensity .

Q. How to assess biological activity, such as antimicrobial or anticancer potential?

- Methodology :

- In vitro assays : Test against Gram-positive bacteria (e.g., S. aureus, MIC via broth dilution) and cancer cell lines (e.g., MCF-7, IC₅₀ via MTT assay). Include positive controls (e.g., cisplatin for cytotoxicity).

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase IX, PDB ID 3CA). Validate binding poses with MD simulations (100 ns, GROMACS) .

Q. What strategies improve solubility and stability in aqueous media for pharmacological studies?

- Methodology :

- Co-solvent systems : Use PEG-400 or cyclodextrin inclusion complexes. Measure solubility via shake-flask method (HPLC quantification at λ 254 nm).

- pH-solubility profiling : Adjust pH (2–12) and monitor precipitation. Stability studies (40°C/75% RH for 4 weeks) with HPLC-UV to track degradation (e.g., hydrolysis of sulfonamide group) .

Q. How to address polymorphism or twinning in crystallographic studies?

- Methodology :

- Twin refinement : Use SHELXL’s TWIN/BASF commands ( ) for twinned data. Verify with Hooft parameter (|y| < 0.1).

- Polymorph screening : Vary crystallization solvents (e.g., acetonitrile vs. methanol) and temperatures (4°C vs. RT). Compare unit cell parameters (e.g., a-axis deviations >1 Å indicate new forms) .

属性

IUPAC Name |

3-amino-N-cyclopentylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c12-9-4-3-7-11(8-9)16(14,15)13-10-5-1-2-6-10/h3-4,7-8,10,13H,1-2,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCJEOLLXLZFCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390415 | |

| Record name | 3-Amino-N-cyclopentylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436095-38-4 | |

| Record name | 3-Amino-N-cyclopentylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。